N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with 2,2-dimethoxyethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A parent compound with a similar core structure but lacking the dimethoxyethyl and methyl groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with an additional triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the dimethoxyethyl group, which enhances its solubility and bioavailability. Additionally, the methyl group at the 1-position contributes to its selectivity and potency as a CDK2 inhibitor .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-15-10-7(4-14-15)9(12-6-13-10)11-5-8(16-2)17-3/h4,6,8H,5H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXOWVHCXBQUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816098 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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